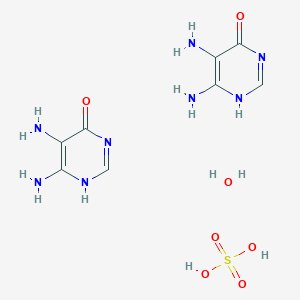![molecular formula C6H5N3O2 B8132302 Pyrrolo[3,4-c]pyrazole-5(1H)-carboxylic acid](/img/structure/B8132302.png)
Pyrrolo[3,4-c]pyrazole-5(1H)-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“Pyrrolo[3,4-c]pyrazole-5(1H)-carboxylic acid” is a heterocyclic compound . It’s part of the pyrazolo[3,4-b]pyridine family, which has been evaluated for activity and access to pharmaceutical products . These compounds have been applied with selective antibacterial, antiviral, antifungal, and antitumor activity .
Synthesis Analysis
The synthesis of this compound involves a catalyst-free unusual reaction of diketene, isatin, and primary amines in ethanol in the presence of pyrazole as a promoter . This method provided the desired products with moderate to good yields . The overall transformation involves the cleavage and generation of multiple carbon-nitrogen and carbon-carbon bonds .Molecular Structure Analysis
The molecular structure of “this compound” was confirmed by X-ray analysis . It’s part of the pyrazolo[3,4-b]pyridine family, which is a fusion of a pyrazole and a pyridine ring .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “this compound” include a sequential opening/closing cascade reaction . This approach presents several advantages, including room temperature conditions, short reaction time, and operational simplicity .Future Directions
The future directions for “Pyrrolo[3,4-c]pyrazole-5(1H)-carboxylic acid” could involve further exploration of its potential biomedical applications, given the promising activities of similar compounds . Additionally, optimizing the synthesis process to improve yield and reduce environmental impact could be another area of focus .
properties
IUPAC Name |
1H-pyrrolo[3,4-c]pyrazole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O2/c10-6(11)9-2-4-1-7-8-5(4)3-9/h1-3,8H,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMINMNRMUSQXBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=NNC2=CN1C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1-[[4-[4-[[4-(N,4-dimethylanilino)quinolin-1-ium-1-yl]methyl]phenyl]phenyl]methyl]-N-methyl-N-(4-methylphenyl)quinolin-1-ium-4-amine;dibromide](/img/structure/B8132266.png)

![1-(2-Ethylbenzo[d]oxazol-6-yl)-3-(1,5-naphthyridin-4-yl)urea](/img/structure/B8132284.png)




